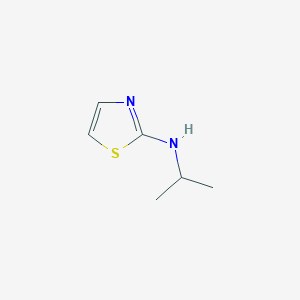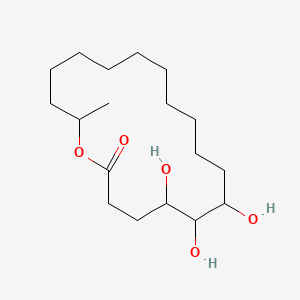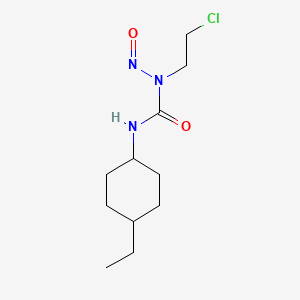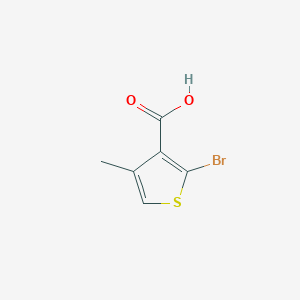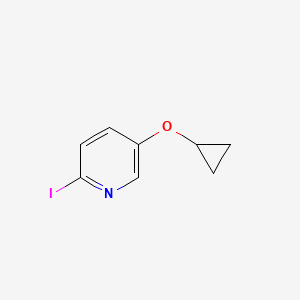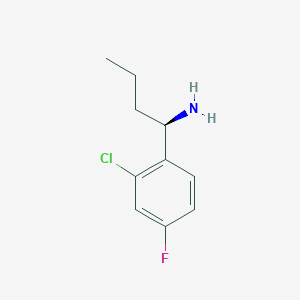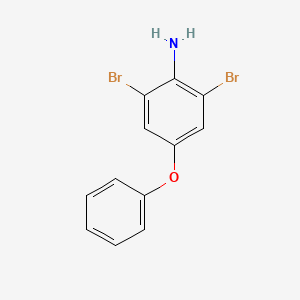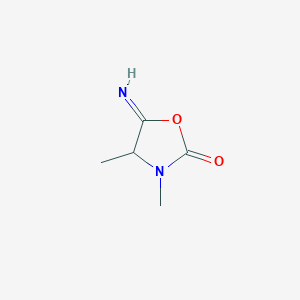
5-Imino-3,4-dimethyloxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Imino-3,4-dimethyloxazolidin-2-one is a heterocyclic compound with the molecular formula C₅H₈N₂O₂. It is part of the oxazolidinone family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a five-membered ring containing both nitrogen and oxygen atoms, making it a versatile building block in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Imino-3,4-dimethyloxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,4-dimethyl-2-oxazolidinone with an amine source, such as ammonia or primary amines, under acidic or basic conditions. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Imino-3,4-dimethyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones and amines, depending on the specific reagents and conditions used.
Scientific Research Applications
5-Imino-3,4-dimethyloxazolidin-2-one has several applications in scientific research:
Chemistry: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways.
Medicine: It is explored for its antibacterial properties, particularly against resistant strains of bacteria.
Industry: The compound is utilized in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new drugs and pesticides.
Mechanism of Action
The mechanism of action of 5-Imino-3,4-dimethyloxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar core structure, used to treat bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a broader spectrum of activity.
Uniqueness
5-Imino-3,4-dimethyloxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its imino group allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C5H8N2O2 |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
5-imino-3,4-dimethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H8N2O2/c1-3-4(6)9-5(8)7(3)2/h3,6H,1-2H3 |
InChI Key |
YUCPDNCJBWKHHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=N)OC(=O)N1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


